molecular formula C9H8O3S B102878 2-benzoylsulfanylacetic Acid CAS No. 6398-74-9

2-benzoylsulfanylacetic Acid

カタログ番号: B102878
CAS番号: 6398-74-9
分子量: 196.22 g/mol
InChIキー: VJRWULUDVUWCCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-benzoylsulfanylacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Benzoylsulfanylacetic acid is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its effects against various pathogens, including cancer cells and Mycobacterium tuberculosis, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11O3S\text{C}_{10}\text{H}_{11}\text{O}_3\text{S}

This compound features a benzoyl group attached to a sulfanyl acetic acid moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of benzyl naphthyl sulfoxides/sulfones have shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The most effective compounds exhibited IC50 values in the nanomolar range while demonstrating lower toxicity to normal cells. The mechanism of action involves the induction of apoptosis through the p53-Bcl-2-Bax signaling pathway .

Table 1: Cytotoxicity of Sulfoxide/Sulfone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
15bHeLa25Apoptosis via p53-Bcl-2-Bax
12bMCF-742.58Induction of apoptosis
13bHepG230Cell cycle arrest

Anti-Tubercular Activity

Another significant area of research involves the anti-tubercular properties of this compound derivatives. A series of benzylsulfanyl benzo-heterocycle amides have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, certain derivatives demonstrated low minimum inhibitory concentration (MIC) values, indicating potent anti-tubercular activity against both drug-sensitive and resistant strains .

Table 2: Anti-Tubercular Activity of Benzylsulfanyl Derivatives

CompoundMIC (μM)Activity Against
12d0.23H37Rv (ATCC #27294)
12e0.24MDR-TB
12f0.24XDR-TB

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : As noted in antitumor studies, compounds can trigger programmed cell death in cancer cells through specific signaling pathways.
  • Inhibition of Mycobacterial Growth : The anti-tubercular activity is linked to the ability to disrupt essential metabolic processes in Mycobacterium tuberculosis, leading to reduced viability and replication.
  • Low Cytotoxicity : Many derivatives exhibit selective toxicity towards pathogenic cells while sparing normal cells, a desirable trait in drug development.

Case Studies

A notable case study involved the evaluation of a specific derivative (compound 12e ) in a mouse model infected with Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load, suggesting that this compound could serve as a lead for further development in anti-tubercular therapies .

特性

IUPAC Name

2-benzoylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRWULUDVUWCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408500
Record name S-benzoylmercaptoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6398-74-9
Record name S-benzoylmercaptoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a purged stirring solution at 0° C. of (5.74 g, 41.6 mmoles) thiobenzoic acid in (100 mL) ethanol was added (27.8 mL, 3N, 83.2 mmoles) potassium hydroxide followed by (7.70 g, 41.6 mmoles) iodoacetic acid in (30 mL) ethanol. The solution stirred for 10 hours at room temperature under argon. The ethanol was rotavapped and the orange solid product was dissolved in (40 mL) water. The solution was acidified to pH 2.0 where an orange precipitate formed. This was filtered, washed with water, and dried in vacuo to give (7.98 g, 99% yield) benzoylmercaptoacetic acid.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In advance, succinimidyl-S-benzoylmercaptoacetic acid (BMS) was synthesized as follows. Two-layer system of toluene (75 mL) and water (75 mL) was cooled in an ice-water bath, sodium hydroxide (8.86 g, 221.5 mmol) was added thereto. Next, mercaptoacetic acid (9.22 g, 100 mmol) was added dropwise and washed with 5 mL of water. Further, benzoyl chloride (14.61 g, 100.3 mmol) was added dropwise, and washed with 5 mL of toluene. The reaction was conducted with stirring at about 5° C. for 30 minutes, then at room temperature for 3.5 hours. The reaction mixture was subjected to separation, the organic layer was extracted in 3 times with 10 mL of water, and the aqueous layers were combined together. Under stirring, 12 mL of concentrated hydrochloric acid was added dropwise to the aqueous layer to adjust pH 1-2, and the crystals formed were collected by filtration. The crystals were dried in a desiccator, then washed with hexane, and dissolved in ethyl acetate. The solvent was distilled away to give S-benzoylmercaptoacetic acid (19.19 g, 97.8 mmol, 98% yield) as colorless needle-like crystals.
Name
succinimidyl-S-benzoylmercaptoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three
Quantity
14.61 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。